![molecular formula C9H24BF3Si3 B14516341 [Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane] CAS No. 62497-91-0](/img/structure/B14516341.png)
[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[(fluorodimethylsilyl)methyl]borane is a unique organoboron compound characterized by the presence of three fluorodimethylsilyl groups attached to a boron atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[(fluorodimethylsilyl)methyl]borane typically involves the reaction of boron trichloride with fluorodimethylsilyl-substituted organometallic reagents. One common method is the reaction of boron trichloride with tris(fluorodimethylsilyl)methyllithium under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the process.
Industrial Production Methods: While specific industrial production methods for Tris[(fluorodimethylsilyl)methyl]borane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions, such as temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: Tris[(fluorodimethylsilyl)methyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The fluorodimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Various substituted boron compounds depending on the substituent introduced.
科学研究应用
Tris[(fluorodimethylsilyl)methyl]borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Tris[(fluorodimethylsilyl)methyl]borane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as hydrogenation, hydroboration, and cross-coupling. The fluorodimethylsilyl groups enhance the stability and reactivity of the compound, making it a versatile reagent in chemical transformations.
相似化合物的比较
Tris(trimethylsilyl)borane: Similar in structure but with trimethylsilyl groups instead of fluorodimethylsilyl groups.
Tris(pentafluorophenyl)borane: Another organoboron compound with different substituents.
Uniqueness: Tris[(fluorodimethylsilyl)methyl]borane is unique due to the presence of fluorodimethylsilyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds, making it particularly useful in specific chemical reactions and applications.
属性
CAS 编号 |
62497-91-0 |
|---|---|
分子式 |
C9H24BF3Si3 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
bis[[fluoro(dimethyl)silyl]methyl]boranylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C9H24BF3Si3/c1-14(2,11)7-10(8-15(3,4)12)9-16(5,6)13/h7-9H2,1-6H3 |
InChI 键 |
AVSBRDXIINPLEL-UHFFFAOYSA-N |
规范 SMILES |
B(C[Si](C)(C)F)(C[Si](C)(C)F)C[Si](C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


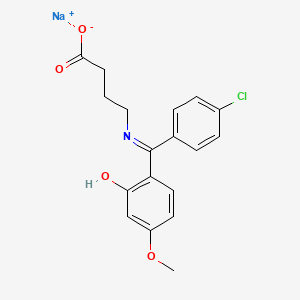

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)



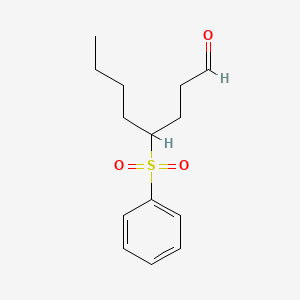
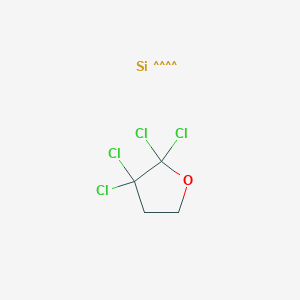
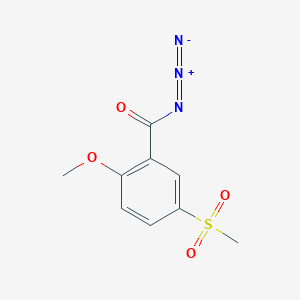
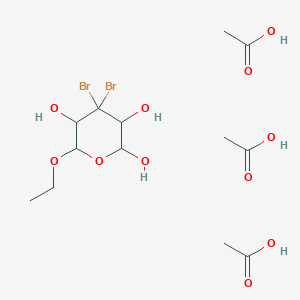
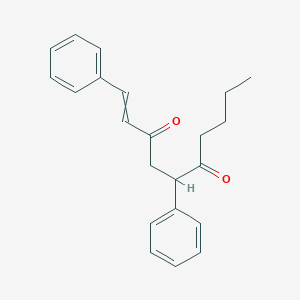
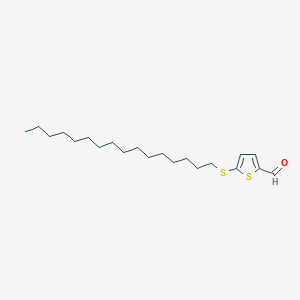
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
